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Compound of Interest

Compound Name: H-His-NH2.2HCI

Cat. No.: B613043

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-
Histidinamide Dihydrochloride (H-His-NH2-2HCI), a derivative of the essential amino acid L-
histidine. This document is intended to serve as a valuable resource for researchers and
professionals engaged in drug development and other scientific endeavors requiring detailed
structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-His-NH2-2HCI, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). The NMR and IR data are based on typical values for the L-histidine core structure and
may be used as a reference for the analysis of L-Histidinamide Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (D20)
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Chemical Shift (ppm) Multiplicity Assighment
~8.7 Singlet Imidazole C2-H
~7.4 Singlet Imidazole C4-H
~4.1 Triplet a-CH

~3.4 Doublet of doublets 3-CH:z

Table 2: 13C NMR Spectroscopic Data (D20)

Chemical Shift (ppm) Assignment
~175 C=0 (Amide)
~135 Imidazole C2
~130 Imidazole C5
~118 Imidazole C4
~55 a-CH

~28 B-CH2

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (amine and amide)

3150-3000 Medium C-H stretch (imidazole ring)

~2900 Medium C-H stretch (aliphatic)

~1680 Strong C=0 stretch (Amide I)

~1600 Medium N-H bend (Amine)

1550 Medium C=N stretch (imidazole ring),
N-H bend (Amide II)

~1450 Medium C-H bend (aliphatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter Value
Molecular Formula CeH12CIl2N4O
Molecular Weight 227.09 g/mol

[M+H]* (Monoisotopic)

155.0876 m/z

[M+H]* (Average)

155.17 g/mol

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy

Objective: To acquire *H and 3C NMR spectra of H-His-NH2-2HCI for structural elucidation.

Materials:
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H-His-NH2-2HCI sample

Deuterium oxide (D20)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of H-His-NH2-2HCI in 0.5-0.7 mL of
D20 in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.
e Instrumentation:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of D20.

o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-64 scans.

o Process the resulting Free Induction Decay (FID) with an appropriate window function
(e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

o Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO
peak at 4.79 ppm.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 1024-4096 scans.

o Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier
transform.

o Phase and baseline correct the spectrum.

FT-IR Spectroscopy

Obijective: To obtain the infrared spectrum of H-His-NH2-2HCI to identify functional groups.

Materials:

H-His-NH2-2HCI sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press with pellet-making die

FT-IR Spectrometer with a sample holder

Procedure:

o Sample Preparation (KBr Pellet Method):

o

Dry the H-His-NH2-2HCI sample and KBr powder to remove any moisture.

[¢]

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

[¢]

Grind the sample and KBr together in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o

Transfer the powder to the pellet-making die and press under high pressure (8-10 tons) for
several minutes to form a transparent or translucent pellet.

e Spectral Acquisition:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000-400 cm~* with a resolution of 4 cm™1,
Co-add 16-32 scans to improve the signal-to-noise ratio.

» Data Processing:
o Perform a background subtraction.

o Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of H-His-NH2-2HCI.

Materials:

H-His-NH2-2HCI sample

Methanol or water (HPLC grade)

Formic acid (for ESI)

Mass Spectrometer (e.g., Electrospray lonization - ESI)
Procedure:
e Sample Preparation:

o Prepare a dilute solution of H-His-NH2-2HCI (approximately 10-100 uM) in a suitable
solvent such as methanol or water.

o For ESI, it is common to add a small amount of formic acid (0.1%) to the solution to
promote protonation.

e Instrumentation and Analysis:
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o Infuse the sample solution directly into the mass spectrometer or inject it into a liquid
chromatography system coupled to the mass spectrometer.

o Acquire the mass spectrum in positive ion mode.
o Set the mass range to scan for the expected molecular ion.

o Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation
gas flow and temperature to obtain a stable and strong signal.

o Data Analysis:
o Identify the peak corresponding to the protonated molecule [M+H]*.
o Compare the observed m/z value with the theoretically calculated value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of
H-His-NH2-2HCI.
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Caption: Workflow for spectroscopic analysis of H-His-NH2.2HCI.

 To cite this document: BenchChem. [Spectroscopic Profile of L-Histidinamide
Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613043#spectroscopic-data-nmr-ir-mass-spec-of-h-
his-nh2-2hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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